DL-threo-2-methylisocitrate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-threo-2-methylisocitrate is a substrate of isocitrate lyase 1(ICL1). The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1. The Km for DL-threo-2-methylisocitrate (MICA) was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacology of Methylphenidate Isomers
DL-threo-2-methylisocitrate sodium, as an isomer of Methylphenidate, has been studied for its pharmacokinetics and pharmacology. One study indicates that the drug exists in two enantiomers, d-threo-methylphenidate and l-threo-methylphenidate, each showing different plasma concentrations based on administration route and formulation. This research provides insight into the pharmacological profile of the isomers, focusing on catecholamine-selective reuptake inhibition, which is relevant for their efficacy and side effects (Heal & Pierce, 2006).
Comparative Pharmacodynamics
Comparative studies have been conducted on the pharmacodynamics of different methylphenidate isomers, including this compound. One research shows that different formulations of d-threo-methylphenidate and DL-threo-methylphenidate have a dose-related response in treating ADHD symptoms. This study adds to our understanding of the efficacy of the isomers in reducing ADHD symptoms and increasing academic productivity (Quinn et al., 2004).
Role in Propionate Metabolism
A study on Escherichia coli and Aspergillus nidulans has identified the role of DL-threo-2-methylisocitrate in propionate metabolism. The enzyme 2-methylisocitrate lyase, which is involved in the methylcitrate cycle, catalyzes the cleavage of 2-methylisocitrate. This finding is crucial for understanding the propionate oxidation pathway in different organisms (Brock et al., 2001).
Synthesis of Optically Pure Derivatives
The synthesis of optically pure derivatives of beta-hydroxyaspartate, including DL-threo-beta-benzyloxyaspartate (DL-TBOA), has been explored to examine interactions with glutamate transporters. This research is significant for developing potent blockers for excitatory amino acid transporters, contributing to neurological studies (Shimamoto et al., 2000).
Propiedades
Fórmula molecular |
C14H14Na6O14 |
---|---|
Peso molecular |
544.19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.